molecular formula C6H10N2O6 B14559149 2,5-Dinitrohex-3-ene-1,6-diol CAS No. 61738-30-5

2,5-Dinitrohex-3-ene-1,6-diol

Cat. No.: B14559149
CAS No.: 61738-30-5
M. Wt: 206.15 g/mol
InChI Key: CBDWVZUNFJVVMN-UHFFFAOYSA-N
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Description

2,5-Dinitrohex-3-ene-1,6-diol is an organic compound characterized by the presence of two nitro groups and two hydroxyl groups attached to a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dinitrohex-3-ene-1,6-diol typically involves the nitration of hex-3-ene-1,6-diol. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 5 positions of the hexene chain .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dinitrohex-3-ene-1,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dinitrohex-3-ene-1,6-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dinitrohex-3-ene-1,6-diol involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dinitrohex-3-ene-1,6-diol is unique due to the presence of both nitro and hydroxyl groups on a hexene backbone, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research .

Properties

CAS No.

61738-30-5

Molecular Formula

C6H10N2O6

Molecular Weight

206.15 g/mol

IUPAC Name

2,5-dinitrohex-3-ene-1,6-diol

InChI

InChI=1S/C6H10N2O6/c9-3-5(7(11)12)1-2-6(4-10)8(13)14/h1-2,5-6,9-10H,3-4H2

InChI Key

CBDWVZUNFJVVMN-UHFFFAOYSA-N

Canonical SMILES

C(C(C=CC(CO)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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